Cas no 2228806-39-9 (tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate)

tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate
- EN300-1874737
- 2228806-39-9
- tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate
-
- インチ: 1S/C14H22N2O3/c1-14(2,3)19-13(18)16-12-6-5-11(17)9-10(12)7-8-15-4/h5-6,9,15,17H,7-8H2,1-4H3,(H,16,18)
- InChIKey: NXGODRGCPWIQNQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1CCNC)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 266.16304257g/mol
- どういたいしつりょう: 266.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 70.6Ų
tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874737-0.1g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1874737-1.0g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1874737-10.0g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1874737-5g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1874737-0.05g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1874737-0.5g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1874737-0.25g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1874737-5.0g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1874737-2.5g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1874737-10g |
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate |
2228806-39-9 | 10g |
$5897.0 | 2023-09-18 |
tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamate 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
tert-butyl N-{4-hydroxy-2-2-(methylamino)ethylphenyl}carbamateに関する追加情報
tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate (CAS No. 2228806-39-9)
The compound tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate (CAS No. 2228806-39-9) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The tert-butyl carbamate group attached to the phenolic ring plays a crucial role in modulating the compound's physicochemical properties, making it suitable for diverse biological interactions.
Recent studies have highlighted the importance of the 4-hydroxyphenyl moiety in this compound, which is known to exhibit antioxidant and anti-inflammatory activities. The presence of the methylaminoethyl group further enhances the compound's bioavailability and stability, making it a promising candidate for drug delivery systems. Researchers have also explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced pharmacological profiles.
The synthesis of tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate involves a multi-step process that includes nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, resulting in higher yields and improved purity. This has been particularly beneficial for scaling up production to meet the growing demand for this compound in both academic and industrial settings.
In terms of applications, this compound has shown remarkable potential in the field of drug discovery. Its ability to act as a bioisostere for other functional groups has made it a valuable tool in medicinal chemistry. For instance, recent research has demonstrated its effectiveness as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The tert-butyl carbamate group has been found to enhance the compound's ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system disorders.
Another area where this compound has shown promise is in agricultural chemistry. Its ability to act as a plant growth regulator has been extensively studied, with researchers exploring its potential to enhance crop yields under stress conditions such as drought or salinity. The methylaminoethyl group has been identified as a key factor in modulating the compound's interaction with plant receptors, making it a versatile tool for developing eco-friendly agrochemicals.
From an environmental perspective, the biodegradability of tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate has been a topic of interest among scientists. Recent studies have shown that under aerobic conditions, this compound undergoes rapid degradation, reducing its environmental footprint. This makes it an attractive option for industries seeking sustainable alternatives to traditional chemicals.
In conclusion, tert-butyl N-{4-hydroxy-2-[2-(methylamino)ethyl]phenyl}carbamate (CAS No. 2228806-39-9) is a multifaceted compound with a wide range of applications across various disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping the future of science and technology.
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